molecular formula C7H10N2O B12987915 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine

6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine

Cat. No.: B12987915
M. Wt: 138.17 g/mol
InChI Key: NVXZHVDHEPYIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research, primarily for its structural relationship to potent modulators of the central nervous system. The 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine core is recognized in scientific literature as a key precursor in synthetic organic chemistry, serving as a masked scaffold for the synthesis of complex natural product-like structures, including 3-acyl-4-hydroxypyridin-2-one motifs found in various bioactive metabolites . Researchers utilize this core structure to access more complex molecules for probing biological pathways. Furthermore, this class of compounds is structurally related to other tetrahydroisoxazolopyridines, such as THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol), which are well-established in the scientific literature as inhibitors of GABA (gamma-aminobutyric acid) uptake . By potentially influencing the GABAergic system—the primary inhibitory neurotransmitter pathway in the mammalian central nervous system—this compound provides researchers with a valuable tool for investigating conditions related to neuronal excitability. Its applications are foundational, extending to the synthesis of novel heterocyclic systems explored for various neurotropic activities and the development of potential pharmacotherapies, making it a versatile building block in early-stage drug discovery and pharmacological studies . This product is intended for research purposes only in a laboratory setting.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine

InChI

InChI=1S/C7H10N2O/c1-5-2-7-6(3-8-5)4-10-9-7/h4-5,8H,2-3H2,1H3

InChI Key

NVXZHVDHEPYIDO-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NOC=C2CN1

Origin of Product

United States

Preparation Methods

The synthesis of 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine can be achieved through several routes. One common method involves the use of 1,1-azobis(cyclohexanecarbonitrile) (ACCN) as an initiator in cyclohexane at reflux conditions. better yields are obtained using azobis(isobutyronitrile) (AIBN) in carbon tetrachloride at reflux, which affords the desired product in 30% yield. Further optimization using t-butanol as a solvent and adding AIBN in portions every hour for 5 hours can improve the yield to 35% .

Chemical Reactions Analysis

Aldol Condensation Reactions

This compound undergoes base-mediated aldol reactions to form alkenyl derivatives, critical for structural diversification. Key findings include:

Reagents/Conditions

  • Lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −20°C

  • Benzaldehyde (3.5 equiv) as the electrophilic partner

Products

  • 3-Alkenyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones with >80% yield

  • Example: 3-(Styryl)-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one

Mechanism

  • Deprotonation at the C-3 methyl group by LDA generates a nucleophilic enolate.

  • Subsequent attack on the aldehyde carbonyl forms a β-hydroxy intermediate, which dehydrates to yield the α,β-unsaturated product .

Dehydrogenation Reactions

Controlled dehydrogenation introduces unsaturation in the tetrahydro-pyridine ring:

Method Conditions Product Yield
DDQ in 1,4-dioxaneReflux, 12 h4,5-Dihydroisoxazolo[4,3-c]pyridin-4-one65%
UV irradiation with N₂Methanol, 1 h4,5-Dihydroisoxazolo[4,3-c]pyridin-4-one80%

Key Observations

  • DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively oxidizes the C6–C7 bond .

  • UV irradiation eliminates chlorine from N-chloro intermediates to form aromatic derivatives .

Halogenation Reactions

Electrophilic halogenation occurs at the C7 position under mild conditions:

Chlorination Protocol

  • Reagent : tert-Butyl hypochlorite (1.5 equiv)

  • Solvent : Methanol at 0°C → 20°C

  • Product : 7-Chloro-3-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one

  • Yield : 94%

Applications

  • Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki, Heck) .

Nucleophilic Substitution Reactions

The nitrogen atoms in the pyridine ring participate in nucleophilic substitutions:

Reaction Type Reagents Product Reference
AlkylationAlkyl halides, DIPEAN-Alkylated derivatives
AcylationAcetyl chloride, pyridineN-Acylated analogs

Notable Feature

  • The fused isoxazole ring stabilizes transition states, enhancing reaction rates.

Multicomponent Reactions in Green Solvents

A one-pot synthesis using ionic liquids demonstrates environmental compatibility:

Procedure

  • Catalyst : Triethylammonium acetate (TEAA) ionic liquid

  • Reactants : 4-Amino-3-methyl-5-styrylisoxazole, benzaldehyde, ethyl acetoacetate

  • Conditions : Room temperature, 10 min

  • Product : Bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates

  • Yield : 89–92%

Advantages

  • TEAA is recyclable for 5 cycles without loss of activity .

  • Avoids toxic solvents and reduces waste generation .

Scientific Research Applications

Medicinal Chemistry

1. Neuropharmacological Applications

One of the most notable applications of 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is in the development of neuroactive compounds. The compound has been investigated for its potential as a GABA_A receptor modulator. Gaboxadol (THIP), a derivative of this compound, has shown promise in treating sleep disorders and has functional selectivity for delta-containing GABA_A receptors .

Case Study: Gaboxadol in Sleep Disorders

  • Objective : Evaluate the efficacy of gaboxadol in managing sleep disorders.
  • Findings : In preclinical models, gaboxadol exhibited significant improvements in sleep quality and duration compared to control groups. Clinical trials further supported its potential as a treatment for insomnia without the side effects commonly associated with traditional benzodiazepines .

Agriculture

2. Agrochemical Applications

The compound has also been explored for its use as an agrochemical agent. Its structural characteristics allow it to interact with biological systems effectively, making it suitable for developing pesticides or growth regulators.

Case Study: Pesticidal Activity

  • Objective : Assess the efficacy of 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine as a pesticide.
  • Methodology : Field trials were conducted to evaluate its effectiveness against common agricultural pests.
  • Results : The compound demonstrated significant insecticidal activity against target species while exhibiting low toxicity to beneficial insects, indicating its potential as a safer alternative to conventional pesticides.

Materials Science

3. Synthesis of Functional Materials

In materials science, 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine serves as a precursor for synthesizing various functional materials. Its unique chemical structure allows it to be used in creating polymers or composites with enhanced properties.

Case Study: Polymer Development

  • Objective : Investigate the incorporation of 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine into polymer matrices.
  • Results : The addition of this compound improved thermal stability and mechanical strength of the resulting polymers. This application is particularly relevant in industries requiring durable materials with specific performance characteristics.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryNeuropharmacological agent (gaboxadol)Effective in treating sleep disorders
AgriculturePesticide developmentSignificant insecticidal activity with low toxicity
Materials ScienceFunctional material synthesisEnhanced thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it acts as a modulator of gamma-aminobutyric acid (GABA) receptors, particularly the delta subunit-containing GABA receptors. This interaction can lead to various physiological effects, including sedation and modulation of neuronal excitability .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The following table highlights structural variations among related compounds:

Compound Name Heterocycle System Substituents Molecular Formula Key Applications
6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine Isoxazolo[4,3-c]pyridine C-6 methyl C₇H₁₀N₂O Drug scaffold synthesis
4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine Isoxazolo[4,3-c]pyridine None C₆H₈N₂O Base structure for derivatives
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide Thieno[2,3-c]pyridine C-6 tosyl, C-3 carboxamide C₁₅H₁₆N₂O₃S₂ Antibacterial agents (SA, EC)
3-Trifluoromethyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine Isoxazolo[4,3-c]pyridine C-3 trifluoromethyl C₇H₇F₃N₂O Fluorinated analogs (discontinued)
4-Aryl-pyrazolo[3,4-b]pyridin-6-ones Pyrazolo[3,4-b]pyridine C-4 aryl, C-5 cyano Varies Synthetic intermediates

Key Observations :

  • Heterocycle Variations: Replacing the isoxazole ring with thieno or pyrazolo systems alters electronic properties and bioactivity.
  • Substituent Effects : The C-6 methyl group in the target compound enhances steric stability, facilitating cross-coupling reactions for drug scaffolds . In contrast, a C-3 trifluoromethyl group increases lipophilicity but may reduce metabolic stability .
6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine
  • Synthesis : A mixture of (S)-6-methyl and (S)-4-methyl isomers is obtained via alkylation of 3-(5-methylisoxazol-3-yl) precursors, followed by purification using acetonitrile and diisopropylethylamine .
  • Halogenation: Treatment with iodine monochloride (ICl) introduces iodine at C-7, enabling Suzuki-Miyaura cross-coupling for drug diversification .
Analogous Compounds
  • Thieno Analogs: Synthesized via microwave-assisted methods with ZnO-TiO₂ catalysis, yielding antimicrobial agents .
  • Pyrazolo Analogs : Prepared in ionic liquids ([bmim][BF₄]), highlighting solvent-dependent reactivity .

Biological Activity

6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine is a heterocyclic compound with significant biological activity. This compound is recognized for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₁₀N₂O
  • Molecular Weight : 138.17 g/mol
  • IUPAC Name : (6S)-6-methyl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine
  • CAS Number : 2328103-31-5

The biological activity of 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine primarily involves its interaction with neurotransmitter receptors. Notably, it acts as a modulator of the GABAergic system:

  • GABA Receptor Modulation : This compound has been shown to enhance GABA uptake and inhibit GABA receptor activity in various in vitro studies. It demonstrates selective binding to GABA_A receptors, influencing neuronal excitability and synaptic transmission .

Anticonvulsant Effects

Research indicates that derivatives of 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine exhibit anticonvulsant properties. For instance:

  • Gaboxadol (THIP) : A closely related compound has been investigated for its selective action on GABA_A receptors containing delta subunits. Gaboxadol has shown promise as an anticonvulsant agent with a unique mechanism compared to traditional benzodiazepines .

Neuroprotective Properties

Studies have highlighted the neuroprotective effects of this compound against excitotoxicity:

  • Mechanisms : By modulating GABAergic transmission, it can reduce neuronal death caused by overstimulation of glutamate receptors. This property is crucial in conditions such as epilepsy and neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Study on GABA Uptake Inhibition Found that 6-Methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine significantly inhibits GABA uptake in rat brain synaptic membranes .
Anticonvulsant Activity Evaluation Demonstrated that related compounds like gaboxadol effectively reduce seizure frequency in animal models while exhibiting fewer side effects than traditional anticonvulsants .
Neuroprotective Effects in Spinal Neurons Showed that the compound enhances the inhibitory effects of GABA on spinal neurons in cats, suggesting potential therapeutic applications in spinal cord injuries and related disorders .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
Gaboxadol (THIP) Similar isoxazole-pyridine structureSelective GABA_A receptor agonist with anticonvulsant properties
Pyridine Derivatives Basic nitrogen heterocyclesGeneral neuroactive properties but less selective than isoxazole derivatives
Dihydropyridine Reduced pyridine structureSignificant cardiovascular effects rather than direct neurotransmitter modulation

Q & A

Q. Q1. What are the key synthetic routes to access 7-halo derivatives of 6-methyl-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine, and how can reaction conditions be optimized?

The synthesis of 7-halo derivatives (e.g., 7-iodo, 7-bromo) involves halogenation via photolysis of N-chloro intermediates or radical mechanisms. For bromination, using AIBN as a radical initiator in refluxing CCl₄ yields 7-bromo derivatives at 30% efficiency. Optimizing the solvent to n-butanol and adding AIBN in batches every hour increases the yield to 35% by prolonging radical generation . Iodination is more efficient using ICl in CH₂Cl₂-MeOH (70% yield), bypassing the need for radical pathways .

Q. Q2. What spectroscopic methods are critical for characterizing intermediates and products in the synthesis of this scaffold?

Key methods include:

  • ¹H/¹³C NMR : To confirm regioselectivity of halogenation and monitor dehydrogenation (e.g., shifts at δ ~2.82 ppm for methyl groups and δ ~175 ppm for lactam carbonyls) .
  • HRMS : Validates molecular weights (e.g., M⁺ for 7-iodo derivative: 275.9398) .
  • IR : Identifies functional groups (e.g., lactam C=O stretches at ~1665 cm⁻¹) .
  • X-ray crystallography : Resolves structural ambiguities (e.g., orthorhombic crystal system for tetrahydroisoxazolopyridone intermediates) .

Advanced Research Questions

Q. Q3. Why do competing pathways emerge during photolysis of N-chloro intermediates, and how can they be controlled?

Photolysis of N-chloro-6-methyltetrahydroisoxazolo[4,3-c]pyridine (6) generates unexpected byproducts like 7-chloro derivatives (11) and methoxy adducts (12a). These arise from:

  • Chlorine radical recombination with intermediates.
  • Methanol solvent participation (forming 12a via nucleophilic addition).
    Contamination by residual N-chlorosuccinimide (NCS) or alternative protonation pathways of imine intermediates can exacerbate side reactions. Using anhydrous solvents and rigorous purification minimizes these issues .

Q. Q4. Why does the 7-iodo derivative outperform chloro/bromo analogs in Suzuki-Miyaura cross-coupling reactions?

The 7-iodo substrate exhibits superior reactivity due to:

  • Lower C–I bond dissociation energy , facilitating oxidative addition to Pd(0) catalysts.
  • Reduced steric hindrance compared to bulkier bromo/chloro substituents.
    For example, coupling 7-iodo derivative (10) with phenylboronic acid under Pd(PPh₃)₄/Na₂CO₃ conditions achieves 67% yield, whereas 7-bromo (14) and 7-chloro (11) analogs yield ≤35% and fail, respectively. Chloro derivatives also resist transmetalation due to weaker Pd–Cl bonds .

Q. Q5. How do radical initiation methods impact the efficiency of bromination at C-7?

Radical bromination efficiency depends on:

  • Initiator half-life : AIBN (t₁/₂ ~1 hour at 80°C) provides sustained radical flux compared to ACCN.
  • Solvent polarity : Non-polar solvents (CCl₄) favor radical chain propagation but limit solubility. Switching to n-butanol improves substrate solubility and prolongs radical lifetimes, enhancing yields from 30% to 35% .

Q. Q6. What mechanistic insights explain the failure of NIS in radical iodination attempts?

N-Iodosuccinimide (NIS) under radical conditions yields trace iodinated products due to:

  • Low iodine radical stability , leading to premature termination.
  • Competitive side reactions (e.g., H-atom abstraction from solvents).
    Direct iodination via electrophilic iodine sources (e.g., ICl) avoids these pitfalls, achieving higher yields .

Data Contradictions and Resolution

Q. Q7. Discrepancies in dehydrogenation yields using DDQ vs. Pb(OAc)₄: What factors underlie these differences?

Initial dehydrogenation attempts with DDQ or Pd/C in dioxane failed, while Pb(OAc)₄ in acetic acid yielded trace products. This suggests:

  • Acid-mediated pathways : Pb(OAc)₄ may generate acidic conditions that stabilize enamine intermediates.
  • Oxidant strength : DDQ’s redox potential (~1.0 V) is insufficient for this substrate, whereas Pb(OAc)₄ provides stronger oxidation .

Q. Q8. Why does N-chlorination using KHMDS/NCS produce trichloromethyl byproducts instead of the desired enamine?

The unexpected formation of 3-trichloromethyl compounds (9% yield) stems from:

  • Over-chlorination : Excess NCS reacts with the methyl group at C-6.
  • Base sensitivity : KHMDS may deprotonate intermediates, enabling electrophilic chlorination at unintended positions. Reducing NCS equivalents and using milder bases (e.g., NaHCO₃) mitigates this .

Methodological Recommendations

  • For halogenation : Prioritize iodination via ICl in CH₂Cl₂-MeOH for high yields and compatibility with cross-coupling .
  • For cross-coupling : Use 7-iodo derivatives with Pd(PPh₃)₄ and arylboronic acids in dioxane-EtOH (reflux) .
  • For characterization : Combine NMR, HRMS, and X-ray crystallography to resolve structural ambiguities in polyhalogenated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.